

spectral analysis of dicyclohexylmethane (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Dicyclohexylmethane	
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An In-depth Technical Guide to the Spectral Analysis of **Dicyclohexylmethane**

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **dicyclohexylmethane** (C₁₃H₂₄) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details the structural information that can be elucidated from each technique, presents key data in tabular format for clarity, and outlines standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **dicyclohexylmethane**, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of **dicyclohexylmethane** is characterized by a series of overlapping multiplets in the upfield region, typical for saturated cycloalkane systems. The protons on the cyclohexane rings are chemically similar, leading to complex signal splitting.



Protons	Expected Chemical Shift (δ) ppm	Multiplicity
Cyclohexyl Protons (-CH ₂)	~ 1.0 - 1.8	Multiplet
Methine Protons (-CH)	~ 1.6 - 1.8	Multiplet
Methylene Bridge (-CH2-)	~ 0.8 - 1.2	Multiplet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The complexity arises from extensive spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a clearer picture, with distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected.

Carbon Atom	Expected Chemical Shift (δ) ppm
Methylene Bridge (-CH ₂ -)	~ 30 - 40
Methine Carbon (-CH-)	~ 35 - 45
Cyclohexyl Carbons (-CH2-)	~ 25 - 35

Note: The chemical shifts for alkane carbons typically fall within the 10-50 ppm range.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like **dicyclohexylmethane** is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of dicyclohexylmethane in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[4][5]



- Instrumentation: Utilize a high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition (¹H NMR):
 - Acquire a one-dimensional ¹H spectrum.
 - Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Data Acquisition (¹³C NMR):
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 200 or more) due to the low natural abundance of ¹³C, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds.[2][6]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference peak at 0.0 ppm.

Visualization: NMR Analysis Workflow



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Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy



IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7] For an alkane like **dicyclohexylmethane**, the spectrum is relatively simple, dominated by C-H bond vibrations.

IR Spectral Data

The key absorption bands for **dicyclohexylmethane** are expected in the C-H stretching and bending regions.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
sp ³ C-H Stretch	2850 - 2960	Strong
-CH ₂ - Scissoring (Bending)	~ 1450 - 1470	Medium
-CH ₂ - Rocking (Bending)	~ 720 - 725	Weak

Note: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole.[8]

Experimental Protocol: FTIR Spectroscopy

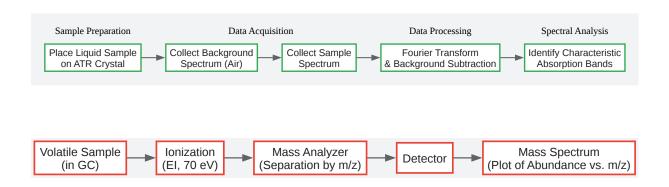
For a liquid sample, Attenuated Total Reflectance (ATR) or a liquid transmission cell method can be used.

- Sample Preparation (ATR Method):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Place a single drop of neat dicyclohexylmethane directly onto the crystal surface.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal first. This will be automatically subtracted from the sample spectrum.

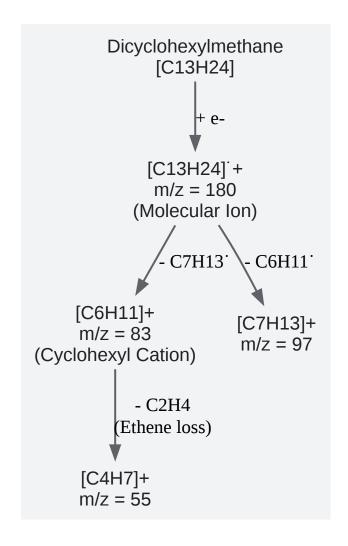


- Acquire the sample spectrum. Typically, 16-32 scans are averaged to improve the signalto-noise ratio.
- The typical spectral range is 4000 to 400 cm⁻¹.
- Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).[9][10]

Visualization: IR Spectroscopy Workflow







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